Benzene, 1-(3-butenyloxy)-2-nitro-
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Overview
Description
Benzene, 1-(3-butenyloxy)-2-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with a butenyloxy group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of 1-(3-butenyloxy)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The scalability of the process is crucial for industrial applications, and advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(3-butenyloxy)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) for halogenation.
Addition: Borane (BH3) for hydroboration followed by hydrogen peroxide (H2O2) for oxidation.
Major Products Formed
Reduction: 1-(3-butenyloxy)-2-aminobenzene.
Halogenation: 1-(3-butenyloxy)-2-nitro-4-chlorobenzene.
Hydroboration-Oxidation: 1-(3-hydroxybutoxy)-2-nitrobenzene.
Scientific Research Applications
Benzene, 1-(3-butenyloxy)-2-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(3-butenyloxy)-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The butenyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(3-butenyloxy)-: Lacks the nitro group, resulting in different reactivity and applications.
Benzene, 1-(3-methyl-3-butenyloxy)-: Contains a methyl group on the butenyloxy chain, affecting its chemical properties and reactivity.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .
Properties
CAS No. |
56182-22-0 |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-but-3-enoxy-2-nitrobenzene |
InChI |
InChI=1S/C10H11NO3/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h2,4-7H,1,3,8H2 |
InChI Key |
OAVUWAJYWUNWPE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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